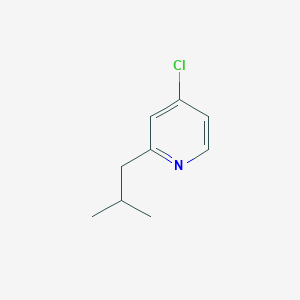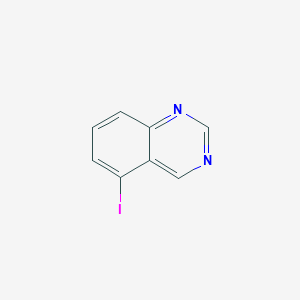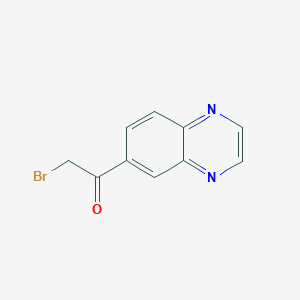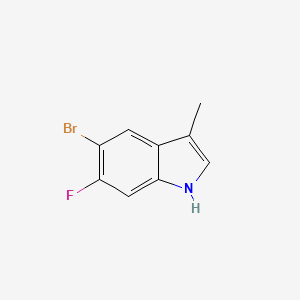
1,1-Bis(chloromethyl)siletane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(chloromethyl)siletane is an organosilicon compound with the molecular formula C₅H₁₀Cl₂Si. This compound is characterized by the presence of two chloromethyl groups attached to a siletane ring, making it a unique and versatile chemical in various fields of research and industry .
Méthodes De Préparation
The synthesis of 1,1-Bis(chloromethyl)siletane typically involves the reaction of siletane with chloromethylating agents. One common method includes the reaction of siletane with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . This reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl groups on the siletane ring. Industrial production methods may involve similar reaction conditions but are optimized for higher yields and purity .
Analyse Des Réactions Chimiques
1,1-Bis(chloromethyl)siletane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Polymerization: It can participate in polymerization reactions to form organosilicon polymers with unique properties.
Common reagents used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or oxidizing/reducing agents used .
Applications De Recherche Scientifique
1,1-Bis(chloromethyl)siletane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1,1-Bis(chloromethyl)siletane involves the reactivity of its chloromethyl groups. These groups can undergo nucleophilic substitution reactions, forming covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and materials. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
1,1-Bis(chloromethyl)siletane can be compared with other organosilicon compounds such as:
Chlorodimethylsilane: Similar in reactivity but differs in the number and position of chloromethyl groups.
1,1-Bis(chloromethyl)ethylene: Shares the chloromethyl functionality but has a different core structure.
Silacyclobutane derivatives: These compounds have similar ring structures but vary in substituents and reactivity
The uniqueness of this compound lies in its specific combination of the siletane ring and chloromethyl groups, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C5H10Cl2Si |
|---|---|
Poids moléculaire |
169.12 g/mol |
Nom IUPAC |
1,1-bis(chloromethyl)siletane |
InChI |
InChI=1S/C5H10Cl2Si/c6-4-8(5-7)2-1-3-8/h1-5H2 |
Clé InChI |
VRKVRPLFJIIXEF-UHFFFAOYSA-N |
SMILES canonique |
C1C[Si](C1)(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)








![6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13679512.png)



